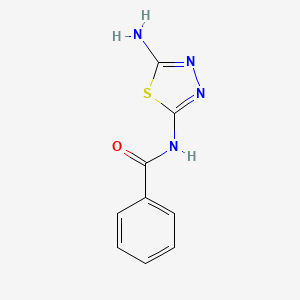

N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide

Description

Context and Significance of 1,3,4-Thiadiazole (B1197879) Derivatives in Contemporary Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govsigmaaldrich.com The significance of 1,3,4-thiadiazole derivatives stems from their broad and potent pharmacological activities. nih.gov These compounds have demonstrated a wide spectrum of biological actions, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties. nih.gov

The versatility of the 1,3,4-thiadiazole nucleus allows for the synthesis of a vast array of derivatives with diverse biological targets. For instance, some derivatives have been shown to inhibit various enzymes, including protein kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. nih.gov The ability of these compounds to interfere with microbial cell wall synthesis and protein production forms the basis of their antimicrobial activity.

The ongoing challenge of antimicrobial resistance has further intensified the search for new antibacterial and antifungal agents, with 1,3,4-thiadiazole derivatives being a promising area of exploration. sigmaaldrich.com Similarly, the quest for more effective and selective anticancer agents continues to drive research into compounds that can induce apoptosis (programmed cell death) in cancer cells, a mechanism observed with some 1,3,4-thiadiazole derivatives. nih.gov The structural and electronic properties of the 1,3,4-thiadiazole ring contribute to its ability to interact with various biological macromolecules, making it a valuable building block in the design of new therapeutic agents.

Foundational Research Rationale for Investigating N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide

The decision to synthesize and investigate this compound is a logical progression based on the established pharmacological importance of the 1,3,4-thiadiazole core. The primary rationale stems from the principle of molecular hybridization, where known pharmacophores—in this case, the 1,3,4-thiadiazole ring and a benzamide (B126) moiety—are combined to create a new molecule with potentially enhanced or novel biological activities.

A key aspect of the research rationale is the potential for this compound to serve as a versatile intermediate for the synthesis of a wider library of compounds. The amino group on the thiadiazole ring provides a reactive site for further chemical modifications, allowing for the creation of a series of related derivatives. This approach enables systematic structure-activity relationship (SAR) studies, where researchers can assess how different chemical modifications impact the biological activity of the parent compound. For example, a study by Hekal et al. (2023) utilized N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide, a derivative of the title compound, as a key starting material to synthesize a series of novel 1,3,4-thiadiazoles that were evaluated for their anticancer properties. uni.lu

The synthesis of this compound itself has been reported through methods such as the refluxing of N-(2-carbamothioylhydrazine-1-carbonothioyl)benzamide in acetic acid. nih.gov The characterization of this compound through spectral analysis confirms its structure, providing a solid foundation for its use in further research.

The investigation into the biological activities of this compound and its derivatives is therefore a targeted approach to discover new lead compounds for drug development. The foundational research is built upon the known successes of the 1,3,4-thiadiazole scaffold and the potential for creating novel molecules with significant therapeutic potential.

Detailed Research Findings

While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, the research on its derivatives provides valuable insights into its potential. The following tables summarize the reported biological activities of various 1,3,4-thiadiazole derivatives, illustrating the therapeutic promise of this class of compounds.

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative of N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide | MCF-7 (Breast) | <10 | nih.gov |

| Derivative of N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide | MCF-7 (Breast) | <10 | nih.gov |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 2.32 - 8.35 | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | HepG2 (Liver) | 2.32 - 8.35 | nih.gov |

| N-(5-methyl- nih.govnih.govthiadiazol-2-yl)propionamide | HepG2 (Liver) | 9.4 µg/mL | dmed.org.ua |

| N-(5-methyl- nih.govnih.govthiadiazol-2-yl)propionamide | HL-60 (Leukemia) | 9.4-97.6 µg/mL | dmed.org.ua |

| N-(5-methyl- nih.govnih.govthiadiazol-2-yl)propionamide | MCF-7 (Breast) | 9.4-97.6 µg/mL | dmed.org.ua |

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Microorganism | Activity/Measurement | Reference |

| 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives | Staphylococcus aureus | Significant Activity | ijpcbs.com |

| 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | Bacillus cereus | Significant Activity | ijpcbs.com |

| 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | Escherichia coli | Highest Activity | ijpcbs.com |

| 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | Pseudomonas aeruginosa | Highest Activity | ijpcbs.com |

| 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | Aspergillus niger | Substantial Activity | ijpcbs.com |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus | MIC: 20-28 µg/mL | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | B. subtilis | MIC: 20-28 µg/mL | nih.gov |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Klebsiella pneumoniae | MIC: 1 mg/ml | ijmm.ir |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Bacillus cereus | MIC: 1 mg/ml | ijmm.ir |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Staphylococcus aureus | MIC: 3 mg/ml | ijmm.ir |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Escherichia coli | MIC: 5 mg/ml | ijmm.ir |

Structure

3D Structure

Properties

CAS No. |

28863-43-6 |

|---|---|

Molecular Formula |

C9H8N4OS |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C9H8N4OS/c10-8-12-13-9(15-8)11-7(14)6-4-2-1-3-5-6/h1-5H,(H2,10,12)(H,11,13,14) |

InChI Key |

VIJPJFZCBWVMAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies for N 5 Amino 1,3,4 Thiadiazol 2 Yl Benzamide and Its Analogs

Chemical Derivatization and Structural Modification Strategies

Oxidation Reactions and Sulfur Chemistry Transformations

The sulfur atom in the 1,3,4-thiadiazole (B1197879) ring can undergo oxidation, although this is less common than reactions on the ring substituents. More frequently, sulfur-containing substituents on the thiadiazole ring are the sites of oxidation and other sulfur chemistry transformations. For instance, a 2-thiol group on a 1,3,4-thiadiazole can be alkylated to form a thioether, which can then be oxidized to a sulfinyl or sulfonyl group. The preparation of 2-aminoaryl-1,3,4-thiadiazoles substituted with methylsulfanyl and methansulfinyl groups in the 5-position has been described. ingentaconnect.com

Reduction Reactions for Amine and Alcohol Formation

Reduction reactions are employed to modify substituents on the N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide scaffold. For example, a nitro group on an aryl substituent can be reduced to an amino group, which can then be further derivatized. A notable reaction is the reduction of 2-amino-1,3,4-thiadiazoles to benzaldehyde (B42025) thiosemicarbazones, which represents a ring-opening reduction. nih.gov

Nucleophilic Substitution Reactions on the Thiadiazole Ring

The carbon atoms of the 1,3,4-thiadiazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them prone to nucleophilic substitution reactions. nih.govchemicalbook.com Halogenated 1,3,4-thiadiazoles are particularly useful intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles. nih.govbu.edu.eg For example, 5-chloro-thiadiazole reacts with nucleophiles to give a series of 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov The ambient nucleophilicity of 2-aminothiadiazoles can lead to electrophilic attack on both the amino group and the nuclear nitrogen atom. nih.gov

Schiff Base Formation and Imine Derivatives Synthesis

The primary amino group on the 1,3,4-thiadiazole ring is a versatile functional group for the synthesis of various derivatives, notably Schiff bases (imines). The general and widely adopted method for synthesizing Schiff bases from 2-amino-1,3,4-thiadiazole (B1665364) precursors involves the condensation reaction with various aldehydes or ketones. researchgate.net This reaction is typically carried out by refluxing equimolar amounts of the aminothiadiazole and the respective carbonyl compound in a suitable solvent, such as absolute ethanol (B145695). researchgate.netresearchgate.net The presence of a catalytic amount of acid, commonly glacial acetic acid, is often employed to facilitate the reaction. researchgate.net

The reaction proceeds via nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond. The resulting Schiff bases often precipitate from the reaction mixture upon cooling and can be purified by recrystallization from solvents like ethanol or methanol-ethanol mixtures. researchgate.net Yields for these reactions are generally reported to be good, ranging from 79% to 88%. researchgate.net

While the core molecule of interest is this compound, much of the foundational research has been conducted on structurally similar and precursor molecules like 2-amino-5-aryl-1,3,4-thiadiazoles and 5-amino-1,3,4-thiadiazole-2-thiol (B144363). researchgate.netresearchgate.netsphinxsai.com For instance, Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole are prepared by reacting the aminothiadiazole with various aromatic aldehydes. researchgate.net Similarly, 5-amino-1,3,4-thiadiazole-2-thiol readily reacts with compounds like 2-carboxybenzaldehyde (B143210) in refluxing ethanol with an acetic acid catalyst to yield the corresponding Schiff base. researchgate.net

The synthesis of these imine derivatives is a key step in creating a diverse library of compounds for further investigation. The general synthetic route is outlined below:

General Reaction Scheme for Schiff Base Formation: R-CHO + H₂N-Thiadiazole-R' → R-CH=N-Thiadiazole-R' + H₂O

This straightforward condensation reaction allows for the introduction of a wide variety of substituents (R groups from the aldehyde) onto the thiadiazole scaffold, enabling the systematic exploration of structure-activity relationships.

Table 1: Examples of Reagents and Conditions for Schiff Base Synthesis with Aminothiadiazole Cores

| Aminothiadiazole Precursor | Carbonyl Compound | Solvent | Catalyst | Reaction Time | Reference |

|---|---|---|---|---|---|

| 5-amino-1,3,4-thiadiazole-2-thiol | 2-carboxybenzaldehyde | Ethanol | Acetic Acid | 2.5 hours (reflux) | researchgate.net |

| 5-amino-1,3,4-thiadiazole-2-thiol | Various Aldehydes | Absolute Ethanol | Glacial Acetic Acid | 2.5 - 4 hours (reflux) | researchgate.net |

| 2-amino-5-aryl-1,3,4-thiadiazole | Aromatic Aldehydes | Not specified | Not specified | Not specified | researchgate.net |

| 5-amino-1,3,4-thiadiazole-2-thiol | (vinyl furan-2-yl)methanol | Absolute Ethanol | None specified | 3 - 4 hours (heat) | jmchemsci.com |

Hybrid Compound Synthesis through Pharmacophore Combination

A prominent strategy in medicinal chemistry involves the creation of hybrid molecules by covalently linking two or more distinct pharmacophores. This approach aims to develop novel chemical entities with potentially enhanced or synergistic biological activities, improved target selectivity, or the ability to interact with multiple biological targets simultaneously. nih.gov The this compound scaffold is an attractive platform for this strategy, combining the recognized pharmacophoric features of the aminothiadiazole and benzamide (B126) moieties.

Further molecular hybridization can be achieved by chemically modifying this core structure. For example, new series of 1,3,4-thiadiazole derivatives have been synthesized that incorporate a 2-pyridyl group, resulting in N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives. brieflands.com This synthesis involves reacting 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (B1295954) with various substituted benzoyl chlorides. brieflands.com This combines the pyridine (B92270), 1,3,4-thiadiazole, and benzamide pharmacophores into a single molecule.

Another example of pharmacophore combination involves linking the 5-amino-1,3,4-thiadiazole core with other biologically active scaffolds like isatin (B1672199). nih.gov In one study, 5-amino-1,3,4-thiadiazole-2-thiol was used as a starting material to create a hybrid intermediate, which was then reacted with a series of benzohydrazides to produce a library of 5-amino-1,3,4-thiadiazole-isatin hybrids. nih.gov This method of linking bioactive subunits is intended to enhance drug action and potentially target multiple biological pathways. nih.gov

The synthesis of benzimidazole-thiadiazole hybrids also exemplifies this approach. erciyes.edu.tr In this strategy, the benzimidazole (B57391) group is incorporated into the thiadiazole moiety to design new molecular scaffolds. erciyes.edu.tr The synthesis can be complex, involving multiple steps such as the initial formation of a benzimidazole-containing benzoate (B1203000) ester, which is then converted to a hydrazide, reacted with an isothiocyanate to form a thiosemicarbazide, and finally cyclized using concentrated sulfuric acid to yield the desired N-substituted 5-(benzimidazolyl-phenyl)-1,3,4-thiadiazol-2-amine derivative. erciyes.edu.tr

These synthetic strategies highlight the versatility of the aminothiadiazole ring system as a foundation for developing complex hybrid molecules with tailored properties.

Table 2: Examples of Hybrid Compounds Synthesized from Aminothiadiazole Scaffolds

| Hybrid Compound Class | Combined Pharmacophores | General Synthetic Approach | Reference |

|---|---|---|---|

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Pyridine, 1,3,4-Thiadiazole, Benzamide | Reaction of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine with substituted benzoyl chlorides. | brieflands.comnih.gov |

| 5-Amino-1,3,4-thiadiazole-isatin hybrids | 1,3,4-Thiadiazole, Isatin | Convergence of a 5-amino-1,3,4-thiadiazole intermediate with an isatin derivative, followed by reaction with benzohydrazides. | nih.gov |

| Benzimidazole-thiadiazole hybrids | Benzimidazole, 1,3,4-Thiadiazole | Multi-step synthesis involving formation of a benzimidazole-hydrazide, conversion to a thiosemicarbazide, and acid-catalyzed cyclization. | erciyes.edu.tr |

| Acridine-sulfonamide/carboxamide hybrids | Acridine, 1,3,4-Thiadiazole, Sulfonamide/Carboxamide | Reaction of an aminoacridine intermediate with sulfonyl or carbamoyl (B1232498) chlorides, starting from a 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide precursor. | nih.gov |

Spectroscopic and Structural Elucidation of N 5 Amino 1,3,4 Thiadiazol 2 Yl Benzamide and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide and its analogs. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

¹H NMR Spectroscopy:

In the ¹H NMR spectra of this compound and its analogs, characteristic signals are observed that correspond to the distinct protons within the molecule. For the parent compound, the protons of the benzamide (B126) group typically appear in the aromatic region, generally between δ 7.4 and 8.3 ppm. The amino group protons on the thiadiazole ring usually present as a broad singlet.

For instance, in a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, the aromatic protons of the benzamide and pyridine (B92270) moieties resonate in the range of δ 7.40-8.69 ppm. nih.govbrieflands.com The NH proton of the amide linkage is often observed as a broad singlet at a downfield chemical shift, sometimes as high as δ 13.45 ppm, due to hydrogen bonding. jmchemsci.com

In an analog, N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, the phenyl protons appear as a multiplet between δ 7.4 and 8.3 ppm, while the ethoxy group exhibits a quartet at δ 4.4 ppm (CH₂) and a triplet at δ 1.4 ppm (CH₃). The amide proton (NH) is observed as a broad signal at δ 12.5 ppm. nih.gov

¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide further structural confirmation by detailing the carbon framework. The carbonyl carbon of the benzamide group is typically found in the range of δ 162-171 ppm. The carbons of the thiadiazole ring in analogs are observed at approximately δ 153-170 ppm. nih.govrdd.edu.iq The aromatic carbons of the phenyl ring resonate in their characteristic region of δ 120-140 ppm.

For N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, the carbonyl carbon appears at δ 170.5 ppm. The thiadiazole ring carbons are found at δ 165.2 (O-C=N) and δ 153.2 (C=N), while the phenyl carbons resonate at δ 132.9, 131.6, 128.7, and 128.4 ppm. The carbons of the ethoxy group are observed at δ 68.2 (CH₂) and δ 14.4 (CH₃). nih.gov

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | DMSO-d₆ | 7.51 (t, 1H, H₅-Pyridine), 7.68 (dd, 4H, 4-Nitrophenyl), 7.98 (t, 1H, H₄-Pyridine), 8.21 (d, 1H, H₃-Pyridine), 8.67 (d, 1H, H₆-Pyridine) | Not explicitly provided. |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide | DMSO-d₆ | 7.58 (m, 4H, Aromatic), 7.70 (d, 1H, J = 7.5 Hz, H₃-2-Chlorophenyl), 8.00 (t, 1H, H₄-Pyridine), 8.23 (d, 1H, J = 7.5 Hz, H₃-Pyridine), 8.69 (d, 1H, H₆-Pyridine), 13.33 (brs, NH) | Not explicitly provided. |

| N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide | DMSO-d₆ | 12.5 (1H, b, NH), 8.3–7.4 (5H, m, Ph), 4.4 (2H, q, CH₂), 1.4 (3H, t, CH₃) | 170.5 (amide C=O), 165.2 (O—C=N), 153.2 (C=N), 132.9, 131.6, 128.7, 128.4 (Ph), 68.2 (CH₂), 14.4 (CH₃) |

| 2-Hydroxy-N-(5-mercapto- rdd.edu.iqresearchgate.netmdpi.comthiadiazol-2-yl)-2-phenyl-acetamide | DMSO-d₆ | 10.9 (s, 1H, SH), 9.5 (s, 1H, CONH), 8.4-6.9 (m, 5H, aromatic), 6.8 (s, 1H, CH), 5.2 (s, 1H, OH) | 167 (amide CONH), 158, 157 (C thiadiazole ring), 129-109 (C aromatic ring), 89 (C-OH) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound and its analogs. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands observed in the IR spectra of these compounds include:

N-H Stretching: The amino (NH₂) and amide (N-H) groups exhibit stretching vibrations typically in the region of 3100-3500 cm⁻¹. For instance, in a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, N-H stretching bands are observed around 3136-3433 cm⁻¹. nih.govbrieflands.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the benzamide moiety is a prominent feature, usually appearing in the range of 1660-1710 cm⁻¹. In several analogs, this peak is noted between 1662 and 1685 cm⁻¹. nih.govjmchemsci.com

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiadiazole ring and the C=C bonds in the aromatic rings typically appear in the 1500-1620 cm⁻¹ region. jmchemsci.comnih.gov

C-N Stretching: The C-N stretching vibrations are generally observed in the range of 1130-1315 cm⁻¹. nih.govjmchemsci.com

C-S Stretching: The carbon-sulfur stretching vibrations of the thiadiazole ring can be found in the fingerprint region, providing further evidence for the heterocyclic core.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Analogs (cm⁻¹)

| Compound | N-H Stretch | C=O Stretch | C=N/C=C Stretch | C-N Stretch | Other Key Bands |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | 3136 | 1685 | 1527 (NO₂ asym) | 1319 (NO₂ sym) | 3070 (Ar C-H) |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide | 3429 | 1678 | 1585, 1435 | 1311 | 3116 (Ar C-H), 1535 (N-H bend) |

| N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide | 3120 | 1680 | 1580 | - | 3000, 2950 (C-H) |

| 2-Hydroxy-N-(5-mercapto- rdd.edu.iqresearchgate.netmdpi.comthiadiazol-2-yl)-2-phenyl-acetamide | 3185 | 1673 | 1606, 1582, 1498, 1437 | - | 3400 (O-H), 2676 (S-H) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its analogs. This information is crucial for confirming the molecular formula and providing structural insights.

The mass spectrum of a compound typically shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation of the molecular ion provides a unique pattern of daughter ions that can be used to deduce the structure of the molecule.

For example, in the mass spectrum of the related compound N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, the molecular ion peak (M⁺) is observed at m/z 327. nih.gov For N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide, the molecular ion peaks are observed at m/z 316 (M⁺) and 318 (M⁺+2), which is characteristic of the presence of a chlorine atom. brieflands.comjmchemsci.com

The fragmentation of these molecules often involves the cleavage of the amide bond, leading to fragments corresponding to the benzoyl group and the amino-thiadiazole moiety. For instance, in many benzamide derivatives, a prominent peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), is often observed.

Interactive Data Table: Mass Spectrometry Data for this compound Analogs

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | 327 | 299, 240, 205, 178, 167, 149, 136, 123, 109, 97, 83, 69, 57 |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide | 316 (M⁺), 318 (M⁺+2) | 281, 253, 141, 139, 122, 111, 78, 51 |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | 312 | 282, 281, 136, 135, 92, 78, 77, 51 |

| 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (B1295954) | 178 | 136, 120, 105, 92, 78 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to verify the compound's identity.

For a series of synthesized 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamides, elemental analysis was performed for C, H, N, and S. The found percentages were within ±0.4% of the calculated values, confirming the proposed structures. mdpi.com

In the case of N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, the calculated elemental composition for C₁₁H₁₁N₃O₂S was C, 53.00%; H, 4.45%; N, 16.86%; S, 12.86%. The experimentally found values were C, 53.07%; H, 4.46%; N, 16.83%; S, 13.29%, which are in close agreement with the calculated values. nih.gov

Interactive Data Table: Elemental Analysis Data for this compound Analogs

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide | C₁₁H₁₁N₃O₂S | C: 53.00, H: 4.45, N: 16.86, S: 12.86 | C: 53.07, H: 4.46, N: 16.83, S: 13.29 |

| Methyl 3-(5-amino-2-thioxo-1,3,4-thiadiazol-3-yl)propanoate | C₆H₉N₃O₂S₂ | Not explicitly provided. | Not explicitly provided. |

| N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulphonyl} benzamide | C₁₆H₁₂N₄O₃S₂ | Not explicitly provided. | Within ±0.4% of calculated values. |

Mechanistic and Computational Chemistry Studies on N 5 Amino 1,3,4 Thiadiazol 2 Yl Benzamide

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein's binding site.

Molecular docking studies on derivatives of N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide have successfully predicted their binding affinities and modes of interaction with various protein targets. These studies are crucial for identifying potential therapeutic targets and for the rational design of more potent inhibitors.

For example, a derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, was shown to form a strong complex with dihydrofolate reductase (DHFR), a key enzyme in cell metabolism, with a calculated binding energy (ΔG) of -9.0 kcal/mol. mdpi.com Another study on a different 1,3,4-thiadiazole (B1197879) derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, identified ADP-sugar pyrophosphatase (NUDT5) as a potential target, with a high binding score of -8.9 kcal/mol. researchgate.netuowasit.edu.iq Similarly, benzimidazole-thiadiazole derivatives have been docked against Casein kinase-2 (CK2), with the most active compound showing a binding energy of -8.61 kcal/mol. nih.gov These findings highlight the ability of the 1,3,4-thiadiazole scaffold to interact with a diverse range of protein active sites.

Table 1: Molecular Docking Results for this compound Derivatives

| Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate Reductase (DHFR) | -9.0 | Three hydrogen bonds with Asp 21, Ser 59, and Tyr 22. mdpi.com |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | Four hydrogen bonds with the NUDT5 gene product. researchgate.netuowasit.edu.iq |

| N-(5-((1H-benzo[d]imidazol-2-yl)methylthio)-1,3,4-thiadiazol-2-yl) substituted amide (Compound 4c) | Casein kinase-2 (CK2) | -8.61 | Favorable interaction with LYS-68 and a strong hydrogen bonding network. nih.gov |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide (B126) | α5β1 integrin | -7.7 | Binding to the active site. dergipark.org.tr |

By visualizing the binding poses from molecular docking, researchers can understand the potential molecular mechanisms of action. The studies on this compound derivatives suggest several mechanisms.

The interaction with DHFR, a target for antimicrobial and anticancer therapies, is stabilized by hydrogen bonds involving the thiadiazole ring and an amino group, indicating that inhibition of this enzyme could be a key mechanism. mdpi.com For kinase enzymes, which are central to cell signaling, computational modeling has confirmed the importance of hydrogen-bonding interactions with the benzamide portion of the molecules. Inhibition of kinases like CK2 can disrupt cell growth and proliferation pathways, a mechanism relevant to cancer therapy. nih.gov The interaction of these compounds with enzymes and proteins can lead to the induction of apoptosis (programmed cell death) by activating caspase enzymes. The diverse biological activities, including antimicrobial and anticancer properties, are attributed to the ability of the thiadiazole core to interact with various biological targets.

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In silico tools are used to predict a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for its success as a drug.

ADMET profiling for derivatives of this compound has been performed to assess their drug-like properties. Studies on related 5-amino-1,3,4-thiadiazole-isatin hybrids indicated favorable pharmacokinetic parameters. nih.gov These predictions often rely on established guidelines like Lipinski's rule of five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. biotechnologia-journal.org For instance, ADMET analysis of certain aminothiadiazole derivatives suggested good oral bioavailability, balanced hydrophilicity, and minimal toxicity, highlighting their potential for further development. nih.gov

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system, while good intestinal absorption is necessary for orally administered drugs. Computational models are frequently used to predict these properties. frontiersin.org

Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. This knowledge is vital for optimizing lead compounds to enhance efficacy and reduce side effects.

Influence of Substituent Nature and Position on Biological Efficacy

The biological activity of this compound derivatives is profoundly influenced by the type and placement of substituents on the aryl ring. Structure-activity relationship (SAR) studies have shown that modifications can enhance or diminish the compound's efficacy against various biological targets.

For instance, in the context of antimicrobial activity, the presence of halogen substituents such as chlorine or fluorine on the phenyl ring has been associated with good inhibitory effects against bacteria like S. aureus and B. subtilis. nih.gov Derivatives bearing electron-donating groups, like methyl and methoxy, have also demonstrated higher activity in some studies. nih.gov The position of these substituents is also critical; for example, a p-chlorophenyl derivative of a related 2-amino-1,3,4-thiadiazole (B1665364) showed notable activity against S. aureus. nih.gov

In anticancer applications, derivatives with nitro-containing groups have exhibited higher cytotoxic activity against certain cancer cell lines, while methoxylated derivatives showed efficacy against others. nih.gov Research on Schiff base derivatives, formed by reacting the amino group of the thiadiazole ring with various aldehydes, has shown that these modifications can lead to potent antioxidant and anticancer activities. nih.gov These studies have demonstrated dose-dependent growth inhibition in human cell lines, with findings indicating that the compounds can induce chromosome aberrations and exhibit clastogenic effects, pointing to interactions with DNA. nih.gov

Table 1: Influence of Substituents on Biological Activity of Thiadiazole Derivatives

| Substituent Group | Position | Observed Biological Effect | Reference |

|---|---|---|---|

| Chlorine, Fluorine | Phenyl ring | Good antibacterial activity | nih.gov |

| Methyl, Methoxy | Arylamino group | Higher antimicrobial activity | nih.gov |

| Nitro | Phenyl residue | Higher cytotoxic activity against PC3 cell line | nih.gov |

| Methoxy | Phenyl residue | Acceptable cytotoxic activity against SKNMC cell line | nih.gov |

Conformational Analysis and Role of Core Scaffold and Linker Moieties

The three-dimensional structure, or conformation, of this compound and its analogs is crucial for its biological activity. The core 1,3,4-thiadiazole ring is a planar, aromatic system that provides exceptional stability in vivo.

X-ray crystallography studies on similar structures, such as N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide, reveal important conformational details. In one such study, the dihedral angle between the thiadiazole and phenyl rings was found to be 28.08 (7)°. nih.gov This specific spatial arrangement is stabilized by intermolecular hydrogen bonds. Specifically, a pair of N—H⋯N hydrogen bonds can link two molecules to form an inversion dimer, which contributes to the stability of the crystal structure. nih.gov

Advanced Computational Modeling Approaches

Electronic Topological Methods for Activity Correlation

To understand the noncovalent interactions that govern molecular structure and binding, researchers employ advanced electronic topological methods. Techniques based on Bader's quantum theory of atoms in molecules (QTAIM) and reduced density gradient (RDG) analysis are used to investigate interactions within the molecule and with its biological targets. mdpi.com

These methods analyze the electron density and its derivatives to locate bond critical points (BCPs), which reveal the nature and strength of chemical bonds and noncovalent interactions. mdpi.com For 1,3,4-thiadiazole derivatives, these analyses have identified weak intramolecular interactions, such as C-H…π and N-H…H, that stabilize the molecule's conformation. mdpi.com By correlating these electronic features with biological activity, researchers can gain a deeper understanding of how subtle changes in electron distribution affect the molecule's ability to interact with a receptor.

Neural Network Applications in Structure-Activity Prediction

Artificial neural networks (ANNs), particularly back-propagation networks, have emerged as powerful tools for modeling complex, non-linear quantitative structure-activity relationships (QSAR). nih.gov This approach is valuable when dealing with small datasets of molecules where traditional regression methods may be less effective. nih.gov

In the context of drug design, ANNs can be trained on a dataset of compounds with known biological activities. The network learns the intricate relationships between structural descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed activity. nih.gov Once trained, the model can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent derivatives. nih.gov Studies have shown that neural networks can lead to enhanced predictions compared to standard regression methods and can elucidate complex "cross-product" effects, where the influence of one property on activity depends on the value of another. nih.gov

Theoretical Studies Using Quantum Chemical Programs

Quantum chemical programs are extensively used to study the electronic structure and reactivity of this compound and its analogs. Methods like Density Functional Theory (DFT) are employed to calculate a variety of molecular properties.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. erciyes.edu.tr For example, HOMO-LUMO analysis has been used to show that certain derivatives are chemically more reactive than others, which can correlate with higher biological activity. erciyes.edu.tr

Molecular Electrostatic Potential (MEP) maps are another critical output. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com Studies on thiadiazole derivatives have used MEP to identify preferred sites for nucleophilic and electrophilic attacks, providing crucial insights into how the molecule will interact with biological macromolecules. mdpi.com

DNA Binding Investigations through Computational and Experimental Methods

The anticancer properties of some this compound derivatives have prompted investigations into their interactions with DNA. Both computational and experimental methods are used to explore these binding events.

Computational Methods: Molecular docking is a primary computational tool used to predict and analyze how these molecules might bind to DNA. Docking simulations can suggest a preferred binding mode, such as intercalation between base pairs or binding within the minor or major grooves of the DNA helix. mdpi.com These simulations provide a theoretical basis for the observed biological effects.

Experimental Methods: Experimental evidence supports the hypothesis of DNA interaction. Cytogenetic studies on human cell lines treated with derivatives of this compound have revealed induced chromosome and cytological alterations. nih.gov The observation of chromosome breaks and fragments indicates a clastogenic effect, which is a strong indicator that the compounds interact with and damage cellular DNA. nih.gov Other experimental techniques, such as UV-vis spectrophotometric titrations and circular dichroism, are commonly used to confirm and characterize the binding of small molecules to DNA by observing spectral changes upon interaction. mdpi.com

Broader Research Applications and Future Perspectives for N 5 Amino 1,3,4 Thiadiazol 2 Yl Benzamide

Utilization as Synthetic Intermediates and Building Blocks for Complex Molecule Synthesis

The N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide structure serves as a valuable scaffold and intermediate in the synthesis of more complex molecules. The 1,3,4-thiadiazole (B1197879) ring is a five-membered aromatic heterocycle containing a sulfur atom and two nitrogen atoms, which imparts unique chemical properties. nih.govresearchgate.neteurekaselect.com The presence of reactive sites, such as the 5-amino group, allows for further chemical modifications and functionalization.

Chemists utilize derivatives of 2-amino-1,3,4-thiadiazole (B1665364) as building blocks for creating a variety of pharmacologically active compounds. dovepress.com The amino group is particularly reactive and can undergo reactions like nucleophilic substitution with acyl chlorides or alkyl halides to generate a diverse library of derivatives. For instance, a common synthetic approach involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with agents like benzoyl chloride to produce more elaborate structures.

The synthesis of hybrid molecules often starts with precursors like 5-amino-1,3,4-thiadiazole-2-thiol, which can be combined with other heterocyclic structures, such as isatin (B1672199), to form complex intermediates. nih.gov These intermediates are then further reacted to produce targeted molecules with potential polypharmacological activities. nih.gov The development of N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide highlights the advancements in cyclization and functionalization techniques that stabilize the thiadiazole core during synthesis. This inherent versatility makes the thiadiazole framework a key component in the assembly of novel and complex chemical entities. researchgate.net

Exploration in Materials Science for Novel Functional Materials

The unique molecular architecture of this compound and its analogs suggests potential applications in the field of materials science. The heterocyclic 1,3,4-thiadiazole ring system, combined with its functional groups, can be exploited to create novel functional materials.

One area of exploration is the development of materials with enhanced stability, leveraging the antioxidant properties associated with some thiadiazole derivatives. Furthermore, related compounds like 5-amino-1,3,4-thiadiazole-2-thiol (ATT) have been successfully immobilized onto silica (B1680970) gel surfaces. colab.ws This process, confirmed by spectroscopic and analytical methods, creates a functionalized material where the free amine group can complex with both hard and soft acids, indicating potential for applications in catalysis or separation sciences. colab.ws

The ability of thiadiazole derivatives to coordinate with metal ions is another promising avenue. jmchemsci.com Research has shown that ligands derived from 5-amino-1,3,4-thiadiazole-2-thiol can form stable complexes with transition metals like Nickel(II) and Chromium(III). jmchemsci.com These metal complexes exhibit specific geometries, such as square planar or octahedral, which are critical for designing materials with tailored electronic, optical, or magnetic properties. The inherent capacity of the thiadiazole scaffold to participate in the formation of such organized molecular structures opens up possibilities for its use in creating advanced functional materials.

Development of Innovative Drug Design Strategies Based on the Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.neteurekaselect.comresearchgate.net This has led to its widespread and flexible application by medicinal chemists in the design of new drugs. researchgate.net The structural versatility of the thiadiazole scaffold allows for fine-tuning of pharmacological effects, and its presence in a molecule often enhances bioactivity. researchgate.net

Several innovative drug design strategies are based on this scaffold:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists extensively explore the SAR of 1,3,4-thiadiazole derivatives. researchgate.net By systematically modifying the substituents on the thiadiazole ring and observing the impact on biological activity, researchers can identify key structural features required for potency and selectivity. This iterative process guides the optimization of lead compounds.

Bioisosterism: The thiadiazole ring can act as a bioisostere for other chemical groups. For example, it is considered a bioisostere of the thiazole (B1198619) ring, which is a component of some third- and fourth-generation cephalosporin (B10832234) antibiotics. researchgate.net This allows chemists to replace parts of a known drug molecule with a thiadiazole ring to potentially improve properties like efficacy, metabolic stability, or to create novel intellectual property.

Hybrid Molecule Design: The thiadiazole scaffold is often used as a linker or a core component to create hybrid molecules that integrate multiple pharmacophores. For example, researchers have synthesized hybrids of benzimidazole (B57391) and 1,3,4-thiadiazole to design new anticancer agents. nih.gov This strategy aims to combine the therapeutic benefits of different molecular fragments into a single compound.

Target-Specific Design: The thiadiazole nucleus has been incorporated into molecules designed to inhibit specific enzymes. For instance, derivatives have been designed as inhibitors of lipoxygenase and carbonic anhydrase, which are implicated in cancer and other diseases. nih.govnih.gov

The combination of the thiadiazole ring's inherent stability and electronic properties with the functional versatility of attached groups makes it a powerful tool in modern drug discovery.

Directions for Future Research in Potentially Therapeutically Relevant Areas

The broad spectrum of biological activities reported for 1,3,4-thiadiazole derivatives points to numerous promising directions for future research. The this compound scaffold can be further explored and modified to develop new therapeutic agents for a variety of diseases.

Future research could be focused on the following areas:

Anticancer Agents: A significant body of research has highlighted the anticancer potential of thiadiazole derivatives against various cancer cell lines, including prostate, colon, and neuroblastoma. nih.govnih.gov The mechanisms often involve the inhibition of key enzymes like kinases or the induction of apoptosis. Future work could focus on optimizing these compounds to enhance their potency and selectivity for cancer cells, potentially leading to new chemotherapeutic drugs. nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial compounds. Derivatives of 2-amino-1,3,4-thiadiazole have shown promising antibacterial, antifungal, and antitubercular activities. nih.govdovepress.com Further synthesis and screening of new analogs could yield potent agents against resistant pathogens.

Anti-inflammatory and Antiviral Agents: The 1,3,4-thiadiazole scaffold has been associated with anti-inflammatory and antiviral properties. nih.govresearchgate.net Given the global health challenges posed by inflammatory diseases and viral infections, including newly emerging viruses, this remains a critical area for continued investigation. researchgate.net

Antiparasitic Agents: Thiadiazole derivatives have shown potential as treatments for parasitic diseases like leishmaniasis and malaria. nih.gov The development of novel agents is particularly important due to growing drug resistance in parasites. nih.gov

Polypharmacology: Recent studies on 5-amino-1,3,4-thiadiazole appended isatins revealed that these molecules can exhibit polypharmacological properties, meaning they can interact with multiple biological targets. nih.gov This opens up possibilities for developing treatments for complex diseases where hitting a single target may not be sufficient. nih.gov

The continued exploration of synthesis methods and the application of novel drug delivery systems could further enhance the therapeutic potential of this versatile class of compounds. nih.gov

Q & A

Q. What are the standard synthetic routes for N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide, and what are the critical reaction conditions?

The compound is typically synthesized via a three-step protocol:

- Step I : Condensation of benzoyl chloride with glycine in a basic medium (10% NaOH), followed by acidification to yield 2-benzamidoacetic acid .

- Step II : Cyclization with thiosemicarbazide in the presence of POCl₃ to form the 1,3,4-thiadiazole core .

- Step III : Functionalization via Schiff base formation or nucleophilic substitution using aromatic aldehydes under microwave irradiation (15–20 minutes) or conventional heating (15–18 hours) . Key conditions include strict stoichiometric ratios, controlled pH during acidification, and microwave optimization for reduced reaction time .

Q. How is structural characterization performed for this compound and its derivatives?

Characterization involves:

- IR spectroscopy : Confirmation of amide C=O (~1,670 cm⁻¹) and thiadiazole C=N (~1,620 cm⁻¹) stretches .

- NMR (¹H/¹³C) : Signals for aromatic protons (δ 7.2–8.1 ppm), methylene bridges (δ 4.3–4.6 ppm), and thiadiazole carbons (δ 155–165 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituents . Purity is validated via TLC and melting point analysis .

Q. What preliminary biological assays are used to evaluate its anticancer potential?

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., A549, MCF-7) with IC₅₀ calculations .

- Apoptosis induction : Flow cytometry for Annexin V/PI staining .

- Cell cycle analysis : PI staining to detect G1/S or G2/M arrest . Positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) are standard .

Advanced Research Questions

Q. How do microwave-assisted synthesis methods improve the yield and efficiency of this compound derivatives?

Microwave irradiation reduces reaction times from 15–18 hours (conventional) to 15–20 minutes by enhancing molecular collision frequency and energy transfer. This method improves yields by 10–20% (e.g., 75% vs. 60% for derivative 7a) and minimizes side reactions like oxidation or decomposition . Solvent-free conditions further enhance green chemistry metrics .

Q. What mechanistic insights explain the compound’s inhibition of the AKT pathway in cancer cells?

Derivatives like FABT inhibit AKT phosphorylation by competitively binding to the ATP-binding site, as shown via molecular docking (Glide score: −9.2 kcal/mol). Pretreatment with PDGF-BB (an AKT activator) rescues cell viability, confirming pathway-specific effects. Western blotting reveals downstream suppression of p-BAD and p-FOXO3a .

Q. How are structure-activity relationships (SARs) analyzed for thiadiazole-based derivatives?

SAR studies focus on:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzamide para position, enhancing cytotoxicity (IC₅₀: 8.2 µM vs. 22 µM for unsubstituted analogs) .

- Heterocyclic substitutions : Furan or thiophene moieties improve membrane permeability and π-π stacking with kinase targets .

- Schiff base modifications : Substituted methyleneamino groups increase lipophilicity (logP: 2.5–3.8), correlating with enhanced cellular uptake .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) arise from:

- Cell line variability : Genetic differences in ABC transporter expression affect drug accumulation .

- Assay conditions : Serum concentration (5% vs. 10% FBS) or incubation time (24 vs. 48 hours) alter metabolic activity . Validation via orthogonal assays (e.g., clonogenic survival) and standardized protocols (e.g., NCI-60 panel) mitigates these issues .

Q. How is the antioxidant activity of thiadiazole derivatives quantified, and what are the limitations?

- ABTS⁺ radical scavenging : Compounds are compared to Trolox (IC₅₀: 15–30 µM vs. 10 µM for ascorbic acid) .

- Limitations : ABTS assays may overestimate activity due to non-physiological radicals. Complementary DPPH or ROS detection in cellular models (e.g., DCFH-DA staining) improves relevance .

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Glide simulations with crystal structures (e.g., AKT1, PDB: 3O96) .

- MD simulations : 100-ns trajectories assess complex stability (RMSD < 2 Å) and key residue interactions (e.g., Lys179 in AKT) .

- QSAR models : Hammett constants (σ) and polar surface area (PSA) predict bioavailability and target affinity .

Q. How do researchers optimize pharmacokinetic properties for in vivo studies?

- LogP adjustment : Methyl or methoxy groups balance solubility (logP: 2.0–3.5) .

- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., Schiff base hydrolysis) for prodrug design .

- Plasma protein binding : SPR analysis reveals albumin interactions (KD: 10–100 µM), guiding dose escalation in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.